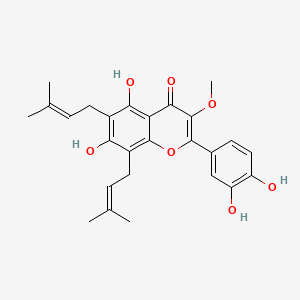
Broussoflavonol B
Overview
Description
Broussoflavonol B is a flavonoid compound isolated from the stem bark of Broussonetia kazinoki Siebold, a species belonging to the Moraceae family . This compound has garnered significant attention due to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant activities .
Mechanism of Action
Target of Action
Broussoflavonol B primarily targets cancer stem cells (CSCs), which are sub-populated cells in the tumor responsible for tumor growth, heterogeneity, relapse, and progression of cancer . It also targets the transcription factor forkhead box M1 (FoxM1), which is overexpressed in many cancers and accelerates cellular proliferation and cancer progression .
Mode of Action
This compound interacts with its targets by down-regulating their expression. It has been shown to down-regulate FoxM1 expression at both the mRNA and protein level . This down-regulation leads to a decrease in the expression of FoxM1 downstream target genes, such as cyclin D1, cyclin B1, and survivin .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the ERK/c-Myc/FoxM1 signaling pathway, which is involved in cell proliferation . By inactivating this pathway, this compound can repress pancreatic cancer cell proliferation .
Result of Action
This compound has been shown to reduce cell proliferation, induce cell cycle arrest, and inhibit cell migration and invasion of human pancreatic cancer PANC-1 cells . These effects are likely due to its interaction with FoxM1 and the subsequent inactivation of the ERK/c-Myc/FoxM1 signaling pathway .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its distribution and efficacy . Furthermore, the compound’s action may be influenced by the specific cellular environment, such as the presence of certain signaling molecules or the state of the targeted cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Broussoflavonol B can be isolated from natural sources such as the stem bark of Broussonetia kazinoki Siebold. The isolation process typically involves extraction with organic solvents followed by chromatographic techniques . For instance, preparative high-performance liquid chromatography (HPLC) is often employed to purify this compound from crude extracts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Broussoflavonol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms of the compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying flavonoid chemistry and developing new synthetic methodologies.
Medicine: The compound has shown promising anti-cancer properties, particularly against pancreatic and breast cancer cells. .
Comparison with Similar Compounds
Broussoflavonol B is part of a broader class of flavonoids, which includes compounds like quercetin, kaempferol, and luteolin . Compared to these similar compounds, this compound is unique due to its specific molecular structure, which includes prenyl groups that enhance its bioactivity . This structural uniqueness contributes to its potent anti-cancer and anti-inflammatory properties, distinguishing it from other flavonoids .
List of Similar Compounds
- Quercetin
- Kaempferol
- Luteolin
- Icaritin
- Casticin
- Pomiferin
- Morusin
- Baicalein
- Ugonin
- Wogonin
This compound’s distinct structure and potent bioactivities make it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O7/c1-13(2)6-9-16-21(29)17(10-7-14(3)4)25-20(22(16)30)23(31)26(32-5)24(33-25)15-8-11-18(27)19(28)12-15/h6-8,11-12,27-30H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVKAWWZXXTJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60243991 | |
| Record name | Broussoflavanol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99217-70-6 | |
| Record name | Broussoflavanol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099217706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Broussoflavanol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


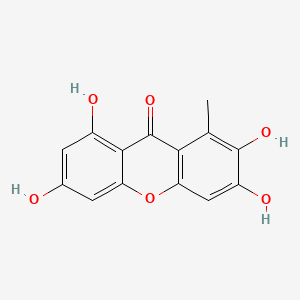
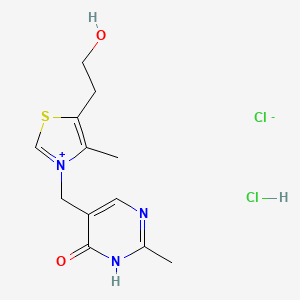

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B1663097.png)
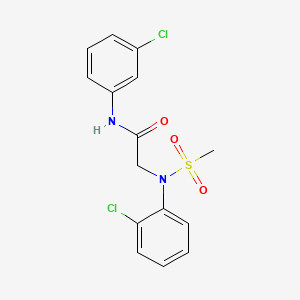
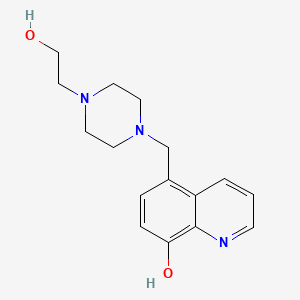
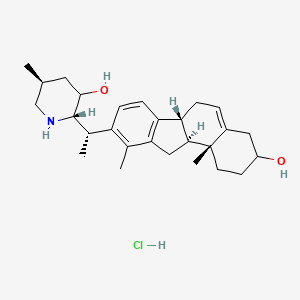
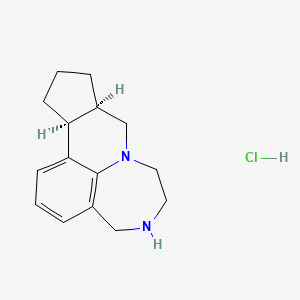
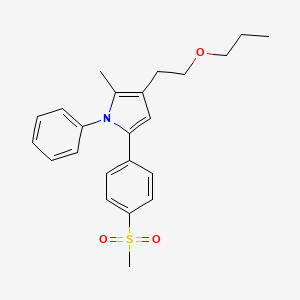
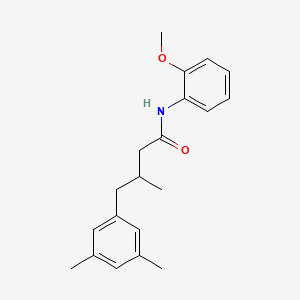
![8-[[3-(4-Fluorobenzoyl)propyl]thio]-1,7-dihydro-1,3-dimethyl-6-thioxo-2H-purin-2-one](/img/structure/B1663109.png)
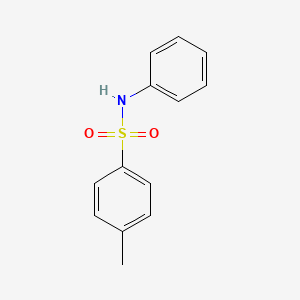
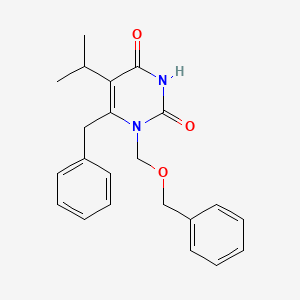
![2H-Isoxazolo[4,5-d]azepin-3(4H)-one,5,6,7,8-tetrahydro-(9CI)](/img/structure/B1663114.png)
